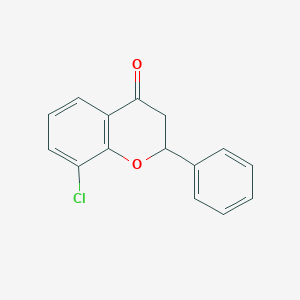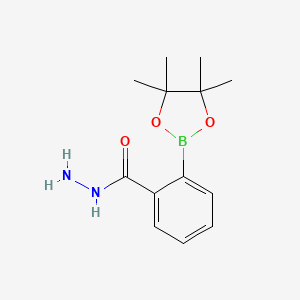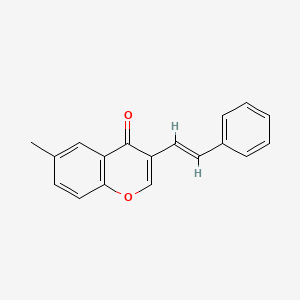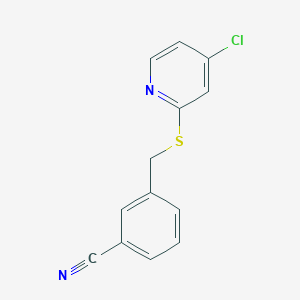
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid is a heterocyclic compound that features both an imidazole ring and a chromene structure The imidazole ring is known for its presence in many biologically active molecules, while the chromene structure is often found in natural products with diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid typically involves the formation of the imidazole ring followed by the construction of the chromene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrochromene derivatives, and various substituted imidazole and chromene compounds .
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the chromene structure can interact with biological membranes and proteins. These interactions can lead to the modulation of signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-Imidazol-1-yl)-2H-chromene-7-carboxylic acid
- 2-Methyl-2H-chromene-7-carboxylic acid
- 1H-Imidazole-4-carboxylic acid
Uniqueness
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid is unique due to the combination of the imidazole and chromene structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
89781-93-1 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-2-methyl-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-12(16-5-4-15-8-16)6-10-2-3-11(14(17)18)7-13(10)19-9/h2-9H,1H3,(H,17,18) |
Clave InChI |
GIHHIFXJQAXAFH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC2=C(O1)C=C(C=C2)C(=O)O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)
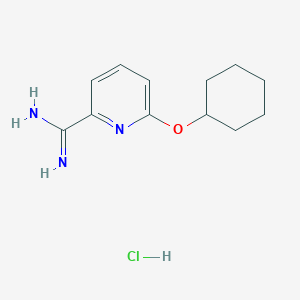

![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)
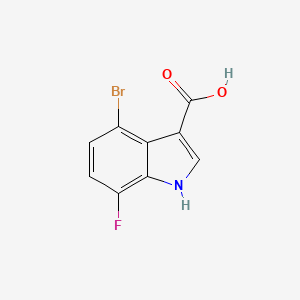
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)

